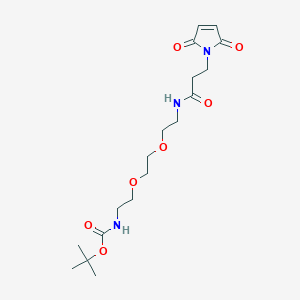

5,8-Dioxa-2,11-diazatetradecanoic acid, 14-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-12-oxo-, 1,1-dimethylethyl ester

Overview

Description

5,8-Dioxa-2,11-diazatetradecanoic acid, 14-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-12-oxo-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C18H29N3O7 and its molecular weight is 399.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,8-Dioxa-2,11-diazatetradecanoic acid, 14-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-12-oxo-, 1,1-dimethylethyl ester is a complex organic compound with potential biological activity. This article reviews its biochemical properties, mechanisms of action, and biological implications based on available literature.

Chemical Structure and Properties

The compound's structure includes a tetradecanoic acid backbone modified with a pyrrole derivative. This unique configuration may influence its interaction with biological systems.

Biochemical Pathways

The compound is hypothesized to act as a selective inhibitor of certain kinases, potentially affecting the JAK-STAT signaling pathway. This pathway is crucial for various cellular processes such as growth and immune responses. The inhibition of kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

Research indicates that similar compounds can modulate cell signaling pathways and gene expression. For instance, they may influence calcium mobilization in platelets and other cell types through activation of cGMP-dependent protein kinases (PKG).

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has good membrane permeability and stability under biological conditions. It is expected to be readily absorbed and distributed within the body, which is critical for its therapeutic efficacy.

Antiproliferative Effects

Studies have shown that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, oxadiazole derivatives have demonstrated cytotoxicity towards colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole 1 | HCT-116 | 10.5 |

| Oxadiazole 2 | HeLa | 8.3 |

| Target Compound | HCT-116 | TBD |

In Vivo Studies

Preliminary in vivo studies suggest that the compound may exhibit antinociceptive effects. In animal models, it was tested for its ability to reduce pain responses induced by lactic acid injections. Although initial results were not statistically significant, further investigation into higher doses may yield more conclusive data .

Table 2: In Vivo Antinociceptive Effects

| Compound | Dose (mg/kg) | Stretching Response Reduction (%) |

|---|---|---|

| Tested Compound | 3.2 | 15 |

| Oxycodone | 3.2 | 40 |

| Ketoprofen | 3.2 | 35 |

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O7/c1-18(2,3)28-17(25)20-8-11-27-13-12-26-10-7-19-14(22)6-9-21-15(23)4-5-16(21)24/h4-5H,6-13H2,1-3H3,(H,19,22)(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWPCGNJOUIELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.